4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-nitrophenyl)benzamide
Overview
Description
The compound contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings . Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring attached to a benzamide group via an ether linkage. The benzofuran ring is substituted with two methyl groups at the 2-position .Future Directions
Mechanism of Action
Target of Action
The compound contains a2,2-dimethyl-2,3-dihydrobenzofuran moiety , which is a structural motif found in various bioactive molecules
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. The presence of the 2,2-dimethyl-2,3-dihydrobenzofuran moiety suggests that it may interact with biological targets in a manner similar to other compounds containing this structural feature
Biochemical Pathways
Given the structural similarity to other 2,2-dimethyl-2,3-dihydrobenzofuran derivatives , it is plausible that it may influence similar biochemical pathways. More research is needed to confirm this hypothesis and to identify the exact pathways involved.
Pharmacokinetics
The compound’s solubility and stability, which are key factors influencing its bioavailability, may be inferred from related compounds .
Result of Action
Based on its structural features, it may exhibit properties similar to other 2,2-dimethyl-2,3-dihydrobenzofuran derivatives . Further experimental studies are needed to determine the specific effects of this compound on cellular and molecular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of its environment . Additionally, the presence of other molecules can impact its interactions with its targets. More research is needed to fully understand how these and other environmental factors influence the action of this compound.
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-24(2)14-18-4-3-5-21(22(18)31-24)30-15-16-6-8-17(9-7-16)23(27)25-19-10-12-20(13-11-19)26(28)29/h3-13H,14-15H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSSJCPDWMPDJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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